4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
Overview
Description
4-Bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxazole ring attached to a phenol moiety
Mechanism of Action
Mode of Action
It is known that the compound is involved in organic synthesis reactions as a catalyst, intermediate, or starting material .
Result of Action
It is known to be used as a raw material for antiseptics, preservatives, and flame retardants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol. For instance, it should be stored in an inert atmosphere at room temperature . It may cause skin and eye irritation and may cause respiratory irritation . Therefore, it should be handled with appropriate personal protective equipment and used only in well-ventilated areas or outdoors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can result in various substituted phenols.
Scientific Research Applications
4-Bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)phenol: Similar structure but lacks the oxazole ring.
4-Bromo-3-(trifluoromethyl)aniline: Contains an amino group instead of a phenol group.
4-Bromobenzotrifluoride: Lacks the phenol and oxazole functionalities.
Uniqueness
4-Bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of the bromine atom, trifluoromethyl group, and oxazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-5-1-2-7(16)6(3-5)8-4-9(15-17-8)10(12,13)14/h1-4,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQSQNJMXJWLIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NO2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226770 | |
Record name | 4-Bromo-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929960-93-0 | |
Record name | 4-Bromo-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929960-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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